molecular formula C13H11BrO4S B339618 2-Methoxyphenyl 4-bromobenzenesulfonate

2-Methoxyphenyl 4-bromobenzenesulfonate

Cat. No.: B339618
M. Wt: 343.19 g/mol
InChI Key: PFAFOZRWRRWQSL-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 4-bromobenzenesulfonate is an organosulfur compound characterized by a 2-methoxyphenyl group esterified to a 4-bromobenzenesulfonate moiety. For instance, similar sulfonate esters are synthesized via condensation reactions between sulfonyl chlorides and phenolic derivatives, as seen in the synthesis of (E)-5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)iminomethyl]-2-methoxyphenyl 4-bromobenzenesulfonate .

Properties

Molecular Formula

C13H11BrO4S

Molecular Weight

343.19 g/mol

IUPAC Name

(2-methoxyphenyl) 4-bromobenzenesulfonate

InChI

InChI=1S/C13H11BrO4S/c1-17-12-4-2-3-5-13(12)18-19(15,16)11-8-6-10(14)7-9-11/h2-9H,1H3

InChI Key

PFAFOZRWRRWQSL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonate Esters with Halogen and Aryl Substituents

(a) (4-Bromophenyl) 4-Methylbenzenesulfonate (CAS: 6324-15-8)
  • Structure : Features a 4-bromophenyl group linked to a 4-methylbenzenesulfonate (tosyl) group.
  • Key Differences : The absence of a methoxy group and the presence of a methyl group on the sulfonate ring reduce steric hindrance compared to the target compound. This may enhance crystallinity and thermal stability .
  • Applications : Used as an intermediate in organic synthesis, highlighting the utility of brominated sulfonates in constructing complex molecules.
(b) (2-Bromo-6-ethoxy-4-formylphenyl) 4-Acetamidobenzenesulfonate
  • Structure : Contains bromine, ethoxy, and formyl groups on the phenyl ring, with an acetamido-substituted benzenesulfonate.
  • The ethoxy group may confer greater metabolic resistance than methoxy .
(c) (E)-5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)iminomethyl]-2-Methoxyphenyl 4-Bromobenzenesulfonate
  • Structure : A Schiff base derivative of the target compound, incorporating a pyrazolone-imine moiety.
  • Key Differences : The extended conjugation from the Schiff base enhances UV absorption properties, making it suitable for photochemical studies. The pyrazolone ring may also confer antimicrobial activity .

Sulfonamide Derivatives

2-(4-Bromobenzenesulfonamido)-2-Phenylacetic Acid Monohydrate
  • Structure : Combines a 4-bromobenzenesulfonamide group with a phenylacetic acid backbone.
  • Key Differences : The sulfonamide group (vs. sulfonate ester) increases hydrogen-bonding capacity, improving crystallinity. This derivative has been explored as a ligand in metal complexes and for biological applications, such as enzyme inhibition .

Molecular Weight and Polarity

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
2-Methoxyphenyl 4-bromobenzenesulfonate ~327.18 (estimated) 2-methoxy, 4-bromo, sulfonate ester Moderate polarity, likely crystalline
(4-Bromophenyl) 4-methylbenzenesulfonate ~327.20 4-bromo, 4-methyl, sulfonate ester High thermal stability
2-Bromo-4'-methoxyacetophenone ~229.07 4-methoxy, 2-bromo, ketone Volatile, UV-active

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